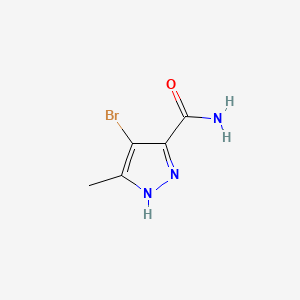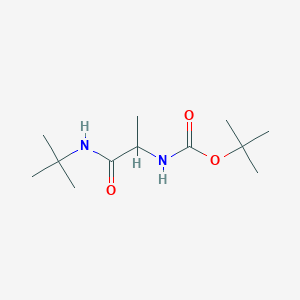![molecular formula C11H16ClNO2 B1520902 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride CAS No. 1172895-93-0](/img/structure/B1520902.png)
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H15NO2•HCl and a molecular weight of 229.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound has a molecular weight of 229.71 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the efficacy of Schiff bases, which share a structural similarity with 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, in inhibiting corrosion of metals in acidic environments. Specifically, compounds derived from L-Tryptophan, showcasing the potential for similar compounds to protect stainless steel against corrosion in 1 M hydrochloric acid (HCl) solution. These inhibitors were found to significantly reduce corrosion, with their effectiveness confirmed through various electrochemical techniques and surface studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) (Vikneshvaran & Velmathi, 2017). Similarly, cysteine-based Schiff's bases were synthesized and evaluated for their corrosion inhibition properties on mild steel in 1 M HCl solution, revealing high inhibition efficiencies, further underscoring the potential of such compounds in corrosion protection (Gupta et al., 2016).
Antimicrobial Activity
Another area of application for compounds structurally related to this compound is in antimicrobial activity. Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties were synthesized and exhibited good antimicrobial activity against a range of bacterial and fungal species. This suggests potential applications of this compound derivatives as antimicrobial agents (Mickevičienė et al., 2015).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of delta-aminolevulinic acid, structurally similar to this compound, have been developed for highly sensitive and specific assays. These derivatives facilitate the detection of substances in biological fluids, showcasing the utility of similar compounds in analytical methodologies (Gorchein, 1984).
Environmental Science
Compounds related to this compound have been studied for their occurrence, fate, and behavior in aquatic environments, particularly focusing on their biodegradability and potential as environmental contaminants. This research highlights the importance of understanding the environmental impact of chemical compounds and their degradation products (Haman et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNYUVMGRSWIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)



![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)








